molecular formula C16H20N4O3S B12166263 ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12166263
M. Wt: 348.4 g/mol
InChI Key: FQBPXFNMVVOCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, in particular, is notable for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling of the Rings: The final step involves coupling the pyrazole-thiophene intermediate with the piperazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrazolines.

    Substitution: Substituted piperazines.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 4-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can be compared with other compounds containing thiophene, pyrazole, and piperazine rings:

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N4O3S/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-11-12(17-18(13)2)14-5-4-10-24-14/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

FQBPXFNMVVOCBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.